molecular formula C15H13ClO3 B6369644 3-(2-Chloro-4-ethoxyphenyl)benzoic acid CAS No. 1261958-88-6

3-(2-Chloro-4-ethoxyphenyl)benzoic acid

Cat. No.: B6369644
CAS No.: 1261958-88-6
M. Wt: 276.71 g/mol
InChI Key: VOTLBWDTURPDLC-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-ethoxyphenyl)benzoic acid is a substituted benzoic acid derivative featuring a 2-chloro-4-ethoxyphenyl group attached to the benzoic acid backbone at the 3-position. This compound is structurally characterized by:

  • Benzoic acid core: Provides carboxylic acid functionality, enabling interactions with biological targets or solvents.
  • Substituents: 2-Chloro group: Enhances lipophilicity and may influence electronic properties.

Properties

IUPAC Name

3-(2-chloro-4-ethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-2-19-12-6-7-13(14(16)9-12)10-4-3-5-11(8-10)15(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTLBWDTURPDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683376
Record name 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-88-6
Record name 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-4-ethoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Continuous flow systems offer advantages in terms of safety and efficiency, particularly for exothermic reactions .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloro-4-ethoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: MCPBA in an organic solvent.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA yields oxidized derivatives, while reduction with LiAlH4 produces reduced forms of the compound.

Scientific Research Applications

3-(2-Chloro-4-ethoxyphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-ethoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-(2-Chloro-4-ethoxyphenyl)benzoic acid with analogs from the evidence:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound 2-Cl, 4-OEt on phenyl ring (3-position) C₁₅H₁₃ClO₃ 274.7 (hypothetical) High lipophilicity (inferred)
3-(4-Chloro-2-methylphenoxy)methylbenzoic acid 4-Cl, 2-Me on phenoxy methyl group C₁₅H₁₃ClO₃ 276.7 Moderate solubility in organic solvents
2-(3-Chloro-4-methylbenzoyl)benzoic acid 3-Cl, 4-Me on benzoyl group (2-position) C₁₅H₁₁ClO₃ 274.7 Crystalline solid; low water solubility
3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid 2-Cl, 4-CF₃ on phenoxy group C₁₄H₈ClF₃O₃ 316.7 High toxicity (rat LD₅₀: 1170 mg/kg)
2-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid Thiocarbamoyl and 3-Cl-4-OEt substituents C₁₇H₁₅ClN₂O₄S 378.8 Enhanced molecular complexity; likely poor water solubility

Key Observations :

  • Toxicity : The trifluoromethyl analog () exhibits significant toxicity (LD₅₀: 1170 mg/kg in rats), suggesting that electron-withdrawing groups like CF₃ may enhance biological activity.
  • Solubility : Substitutions at the 2-position (e.g., compound ) reduce water solubility due to steric hindrance.

Extraction and Diffusivity Behavior

Evidence from emulsion liquid membrane studies () highlights that benzoic acid derivatives with higher lipophilicity (e.g., unsubstituted benzoic acid) exhibit faster extraction rates due to favorable distribution coefficients. For example:

  • Benzoic acid : Extraction rate >98% in <5 minutes (distribution coefficient m = 12.5).
  • Acetic acid : Slower extraction due to lower m (~0.8).

Inference for Target Compound :
The 2-chloro-4-ethoxy substituents likely increase lipophilicity compared to acetic acid, suggesting rapid extraction akin to benzoic acid. However, steric effects from the ethoxy group may reduce diffusivity relative to simpler analogs.

Metabolic and Fragmentation Profiles

Positional isomerism significantly impacts metabolic pathways. For example:

  • 3-(sulfooxy)benzoic acid (): Undergoes fragmentation via loss of sulfoxy and carboxylic acid groups, yielding diagnostic ions (e.g., m/z 153, 109).
  • Target Compound : The 3-position substitution may stabilize intermediates during metabolism, analogous to sulfonated isomers in .

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